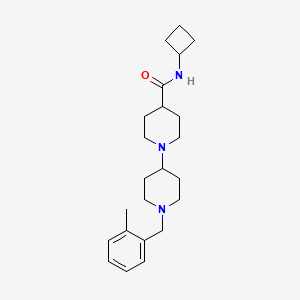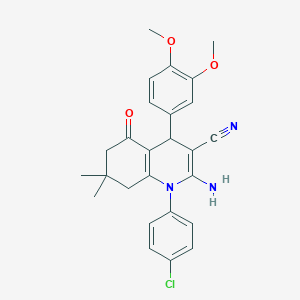![molecular formula C18H13BrClN3O2S2 B5008335 N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-chloro-4-methoxybenzamide](/img/structure/B5008335.png)
N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-chloro-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide . It is a newly synthesized compound that has been studied for its pharmacological activities .
Synthesis Analysis
The synthesis of this compound involves the use of 4-bromophenyl and thiazol-2-yl groups . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of this compound includes a thiazole nucleus, which is a heterocyclic compound that has various medicinal properties . The structure also includes a 4-bromophenyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been confirmed by spectroanalytical data, including NMR, IR, and elemental analysis . The compound has a molecular weight of 214.059 .Orientations Futures
Propriétés
IUPAC Name |
N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-chloro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN3O2S2/c1-25-15-7-4-11(8-13(15)20)16(24)22-17(26)23-18-21-14(9-27-18)10-2-5-12(19)6-3-10/h2-9H,1H3,(H2,21,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNISWOXHBPGYJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-ethyl-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]tetrazol-5-amine](/img/structure/B5008252.png)
![9,9-dimethyl-12-(4-methyl-3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5008255.png)
![3-methyl-N-{1-[1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5008260.png)


![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,6-dimethylnicotinamide](/img/structure/B5008284.png)
![4-{[3-(4-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-fluorobenzoate](/img/structure/B5008292.png)
![potassium;3-[(2E)-2-[1-(1,3-dioxoisoindol-2-yl)propan-2-ylidene]hydrazinyl]-3-oxopropanoate](/img/structure/B5008298.png)
![1-(2-Methoxyphenyl)-4-[2-nitro-5-(piperazin-1-yl)phenyl]piperazine](/img/structure/B5008319.png)
![ETHYL 5-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}-4-METHYL-2-[2-(THIOPHEN-2-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B5008326.png)
![4-Chloro-N-{4-[5-(propan-2-YL)-1,3-benzoxazol-2-YL]phenyl}benzamide](/img/structure/B5008333.png)

![2-{5-[(5-iodo-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5008337.png)
![N-butyl-3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-methylbenzamide](/img/structure/B5008355.png)
